2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS No.: 2098018-78-9
Cat. No.: VC3159735
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098018-78-9 |
---|---|
Molecular Formula | C13H17N3S |
Molecular Weight | 247.36 g/mol |
IUPAC Name | 2-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine |
Standard InChI | InChI=1S/C13H17N3S/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2 |
Standard InChI Key | QQZAZNPIUCWYOJ-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3 |
Canonical SMILES | C1CCNC(C1)CN2C=C(C=N2)C3=CSC=C3 |
Introduction
Structural Properties and Characterization
2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound with three main structural components: a piperidine ring, a pyrazole ring, and a thiophene moiety. Based on its structure, we can determine several key properties:
Physical and Chemical Properties
The compound shares the same molecular formula and molecular weight as its positional isomers:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃S |
Molecular Weight | 247.36 g/mol |
Structural Features | Piperidine ring with substitution at position 2, pyrazole ring at position 4 connected to thiophene at position 3 |
Physical State | Presumed solid at room temperature |
Structural Analysis
The compound consists of three primary components that define its chemical behavior:
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A piperidine ring with substitution at position 2 (distinguishing it from its isomers)
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A pyrazole ring connected via a methylene bridge to the piperidine
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A thiophene ring attached at position 3 to the pyrazole moiety
The positional arrangement of these components creates a unique three-dimensional configuration that would influence its binding affinity to potential biological targets.
Comparison with Structural Isomers
Understanding the differences between 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine and its known isomers provides valuable context.
Positional Isomers
Two structurally similar compounds have been documented in research databases:
Compound | CAS Number | Key Difference |
---|---|---|
3-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine | 2098046-68-3 | Substitution at position 3 on piperidine ring |
4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | 2097986-78-0 | Substitution at position 4 on piperidine ring and thiophene connected at position 2 |
The substitution position on the piperidine ring (position 2 versus positions 3 or 4) likely alters the spatial arrangement of the molecule, potentially affecting:
These subtle structural differences often translate to significant variations in biological activity.
Synthesis Considerations
The synthesis of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine would require careful consideration of reaction conditions and precursors.
Reaction Conditions
Optimal reaction conditions would likely involve:
Reaction Step | Potential Conditions |
---|---|
N-alkylation | Base (K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, acetonitrile), moderate temperature (50-80°C) |
Cross-coupling | Palladium catalyst, appropriate ligand system, inert atmosphere |
Purification | Column chromatography, recrystallization |
The positional selectivity for substitution at position 2 of the piperidine would require either a pre-functionalized piperidine starting material or regioselective reaction conditions .
Potential Activity | Structural Basis |
---|---|
Enzyme Inhibition | Heterocyclic scaffolds similar to kinase inhibitors |
Receptor Modulation | Basic piperidine nitrogen for binding to GPCRs |
Anti-inflammatory Properties | Pyrazole core similar to COX inhibitors |
Antifungal Activity | Thiophene-containing heterocycles show antifungal properties |
These predictions would require experimental validation through biological screening assays.
Research Applications and Future Directions
The exploration of 2-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine opens several avenues for research.
Medicinal Chemistry Applications
Potential applications in drug discovery include:
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Development of focused libraries around this scaffold to explore structure-activity relationships
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Investigation as a potential pharmacophore for specific receptor targets
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Exploration as a building block for more complex medicinal chemistry
Future Research Directions
Key research priorities should include:
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Establishment of efficient synthetic routes with high yield and purity
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Comprehensive characterization using advanced analytical techniques (NMR, HRMS, X-ray crystallography)
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Systematic biological screening against diverse targets
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Computational modeling to predict binding modes and optimize activity
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Metabolic stability and pharmacokinetic profiling
Investigating position-specific effects by comparing the biological activity of the 2-, 3-, and 4-substituted isomers would provide valuable structure-activity relationship data.
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